1-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid
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Overview
Description
1-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyridazinone ring, a piperidine ring, and a dimethoxyphenyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyridazinone ring and the subsequent attachment of the piperidine and dimethoxyphenyl groups. Common synthetic routes may involve:
Formation of the Pyridazinone Ring: This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: This step may involve the use of Grignard reagents or other organometallic compounds to introduce the dimethoxyphenyl moiety.
Formation of the Piperidine Ring: This can be accomplished through cyclization reactions involving amines and aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid is not well-documented, but it is likely to involve interactions with specific molecular targets and pathways. The compound’s structure suggests that it may interact with enzymes, receptors, or other proteins, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-propionic acid: A related compound with a similar dimethoxyphenyl group.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Another compound with a similar structural motif.
Uniqueness
1-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid is unique due to its combination of a pyridazinone ring, a piperidine ring, and a dimethoxyphenyl group. This unique structure may confer specific reactivity and biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C20H23N3O6 |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
1-[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C20H23N3O6/c1-28-16-7-5-13(10-17(16)29-2)15-6-8-18(24)23(21-15)12-19(25)22-9-3-4-14(11-22)20(26)27/h5-8,10,14H,3-4,9,11-12H2,1-2H3,(H,26,27) |
InChI Key |
ARFZCIGRJRDDBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCC(C3)C(=O)O)OC |
Origin of Product |
United States |
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